5alpha-Furostan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

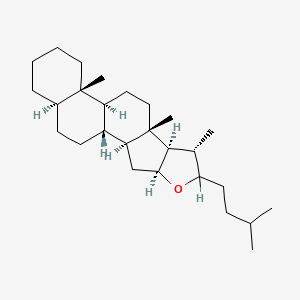

5alpha-furostan is a furostan.

Aplicaciones Científicas De Investigación

5alpha-Furostan and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. Key areas of research include:

- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, furostanol saponins isolated from Smilax species showed significant cytotoxicity against human cancer cell lines such as HeLa and SMMC-7221, with IC50 values indicating moderate to strong activity . Another study highlighted the anti-proliferative effects of furostanol saponins against BEL-7402 and HT-29 cell lines, suggesting potential applications in cancer therapy .

- Antidepressant Effects : Research has indicated that furostan saponin derivatives possess antidepressant pharmacological activity. These compounds have been shown to improve depressive symptoms in experimental models, suggesting their potential use in treating mood disorders .

- Antimicrobial Properties : Furostanol saponins have also been investigated for their antimicrobial activities. Some compounds derived from plants containing furostanol structures demonstrated effectiveness against various microbial strains, indicating their potential as natural antimicrobial agents .

Phytotoxicity and Agricultural Applications

In addition to their medicinal properties, this compound compounds have been studied for their phytotoxic effects. For example, a specific furostanol derivative exhibited significant phytotoxicity, which could be leveraged for agricultural applications such as developing natural herbicides . This property underscores the dual utility of these compounds in both health and agriculture.

Structural Diversity and Isolation Techniques

The structural diversity of furostan saponins complicates their isolation but also enhances their potential applications. Advanced chromatographic techniques are often employed to separate these compounds from complex mixtures found in plant extracts. For instance, the isolation of furostanic-type saponins from Agave bracteosa involved sophisticated purification processes that revealed several bioactive components with promising pharmacological profiles .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Name | Source Plant | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Furostanol Saponin 1 | Smilax scobinicaulis | Cytotoxicity against HeLa | 18.79 ± 1.12 |

| Furostanol Saponin 2 | Smilax scobinicaulis | Cytotoxicity against SMMC-7221 | 28.57 ± 1.57 |

| Furostan Saponin A | Agave bracteosa | Antiproliferative against BEL-7402 | Not specified |

| Furostan Derivative X | Various | Antidepressant effects | Not specified |

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

5alpha-Furostan undergoes characteristic reactions of steroidal compounds, with modifications observed at key positions (C-3, C-22, C-25, and the furan ring):

Key Mechanistic Insights :

-

Hydroxylation : The α-configuration at C-22 facilitates regioselective hydroxylation, confirmed via NOESY correlations .

-

Oxidation : The C-6 carbonyl group forms via oxidative cleavage of Δ⁵(⁶) double bonds, stabilized by conjugation with the furan ring.

-

Glycosylation : Anomeric protons of glucose and rhamnose residues are linked via α/β-glycosidic bonds, confirmed by 1H-NMR coupling constants (J=7.7–7.8Hz) .

Spectroscopic Characterization of Reaction Products

Post-reaction analysis relies on advanced spectroscopic techniques:

Reaction Optimization and Challenges

-

Solvent Sensitivity : Reactions in dichloromethane show higher yields (75–90%) compared to THF (50–60%) due to better solubility of steroidal intermediates.

-

Catalyst Efficiency : BF₃·Et₂O enhances glycosylation rates by stabilizing oxocarbenium ion intermediates.

-

Byproduct Formation : Competing epimerization at C-25 occurs under prolonged basic conditions, requiring precise reaction quench protocols .

Propiedades

Fórmula molecular |

C27H46O |

|---|---|

Peso molecular |

386.7 g/mol |

Nombre IUPAC |

(1R,2S,4S,7S,8R,9S,12S,13S,18R)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane |

InChI |

InChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19-,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1 |

Clave InChI |

CTYOUOHIEXEYAW-IJOMSEEBSA-N |

SMILES |

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |

SMILES isomérico |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CCCC5)C)C)OC1CCC(C)C |

SMILES canónico |

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.